molecular formula C18H21N3O4 B587114 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine CAS No. 1246819-65-7

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

Cat. No.: B587114
CAS No.: 1246819-65-7
M. Wt: 343.383
InChI Key: YAIAQYBECSXYAR-UHFFFAOYSA-N
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Description

1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine is a chemical compound with the molecular formula C18H21N3O4 and a molecular weight of 343.377 . It is characterized by the presence of a piperazine ring substituted with a methoxymethoxy group on one phenyl ring and a nitro group on the other phenyl ring. This compound is achiral and does not exhibit optical activity .

Mechanism of Action

The mechanism of action of 1-(4-O-Methoxymethyl-4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Properties

IUPAC Name

1-[4-(methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-24-14-25-18-8-6-16(7-9-18)20-12-10-19(11-13-20)15-2-4-17(5-3-15)21(22)23/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIAQYBECSXYAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717788
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-65-7
Record name 1-[4-(Methoxymethoxy)phenyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 10 (263.4 mg, 0.88 mmol) and diisopropylamine (DIPEA) (170.6 mg, 1.32 mmol) in CH2Cl2 (12 mL) was added slowly chloromethyl methyl ether (77.9 mg, 0.97 mmol) at room temperature. The reaction was stirred for 16 h, and then quenched by the addition of saturated aqueous ammonium chloride (10 mL). The resulting solution was extracted with more CH2O2, dried (Na2SO4), filtered, and concentrated to yield the crude product, which was purified by column chromatography (neat CH2Cl2→100:1 CH2Cl2-Acetone) to afford 11 (250.8 mg, 83%) as a yellow amorphous solid; 1H NMR (400 MHz, CDCl3, δH) 8.20-8.08 (m, 2H), 7.07-6.97 (m, 2H), 6.97-6.82 (m, 4H), 5.13 (s, 2H), 3.62-3.51 (m, 4H), 3.48 (s, 3H), 3.30-3.18 (m, 4H); 13C NMR (100 MHz, CDCl3, δC) 154.99, 151.98, 146.31, 138.84, 126.18, 118.59, 117.58, 113.04, 95.28, 56.13, 50.42, 47.43. MALDI-MS: 344.2 (M+H+), 366.2 (M+Na+).
Name
Quantity
263.4 mg
Type
reactant
Reaction Step One
Quantity
170.6 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
77.9 mg
Type
reactant
Reaction Step Two
Name
Yield
83%

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